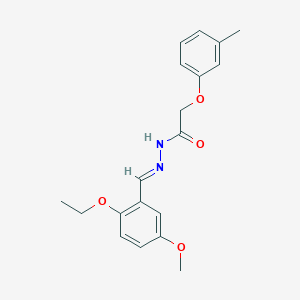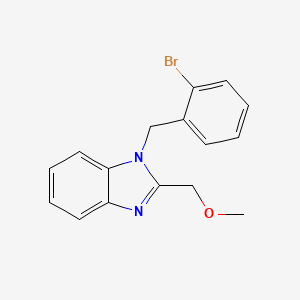
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as EMABH, is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields. EMABH is a hydrazide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide is not yet fully understood. However, studies have shown that N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to bind to receptors involved in pain and inflammation.
Biochemical and Physiological Effects:
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide inhibits cancer cell proliferation, induces apoptosis, and reduces inflammation. In vivo studies have shown that N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide reduces tumor growth and inflammation in animal models. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to have insecticidal and fungicidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has some limitations, such as its low solubility in water, which can limit its use in some experiments. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the study of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential use in combination with other drugs or therapies. Additionally, the development of new derivatives of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide with improved properties is another potential direction for future research. Finally, the use of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide in agriculture and materials science is an area that requires further investigation.
Conclusion:
In conclusion, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide is a chemical compound that has shown promising results in various fields such as medicine, agriculture, and materials science. Its multi-step synthesis method has been optimized to achieve high yields and purity. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide exerts its biological activity by interacting with various cellular targets, although its mechanism of action is not yet fully understood. N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide involves a multi-step process that starts with the reaction of 2-ethoxy-5-methoxybenzaldehyde with hydrazine hydrate to form 2-ethoxy-5-methoxybenzohydrazide. This intermediate product is then reacted with 3-methylphenol and acetic anhydride to form the final product, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide. The synthesis of N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential use in various fields such as medicine, agriculture, and materials science. In medicine, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have insecticidal and fungicidal properties. In materials science, N'-(2-ethoxy-5-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide has been used as a starting material for the synthesis of various functional materials.
Propriétés
IUPAC Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-18-9-8-16(23-3)11-15(18)12-20-21-19(22)13-25-17-7-5-6-14(2)10-17/h5-12H,4,13H2,1-3H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHSDUCQDWFSS-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)


![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)




![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)
